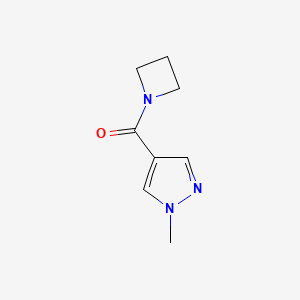
Azetidin-1-yl-(1-methyl-1H-pyrazol-4-yl)-methanone
Cat. No. B8632181
M. Wt: 165.19 g/mol
InChI Key: LNQNBPRWJJTKFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08410117B2
Procedure details


Methyl-1H-pyrazole-4-carboxylic acid (1.0 g, 7.93 mmol; CAS Nr. 5952-92-1) was combined with DMF (10.0 ml) to give a colorless solution. Et3N (2.41 g, 3.32 ml, 23.8 mmol) and 2-(1H-benzo[d][1,2,3]triazol-1-yl)-1,1,3,3-tetramethylisouronium tetrafluoroborate (TBTU, 2.8 g, 8.72 mmol) were added and the reaction mixture was stirred at RT for 1 h. Azetidine (475 mg, 8.33 mmol) was added and the stirring was continued overnight. DMF was partially removed under high vacuum, H2O and 10% NaHCO3 aq. solution were added to the residue, and the compound was extracted with EtOAc. After drying over Na2SO4, filtration and concentration under vacuum, the crude product was purified by flash chromatography (50 g SiO2—NH2 cartridge; eluent: CH2Cl2/MeOH 95:05). More product was isolated from the aqueous phase by full evaporation and a second chromatography. White solid (971 mg, 74%).


[Compound]
Name
2-(1H-benzo[d][1,2,3]triazol-1-yl)-1,1,3,3-tetramethylisouronium tetrafluoroborate
Quantity
2.8 g
Type
reactant
Reaction Step Two


[Compound]
Name
solid
Quantity
971 mg
Type
reactant
Reaction Step Four


Identifiers


|
REACTION_CXSMILES
|
[CH3:1][N:2]1[CH:6]=[C:5]([C:7]([OH:9])=O)[CH:4]=[N:3]1.CC[N:12]([CH2:15][CH3:16])[CH2:13]C.N1CCC1>CN(C=O)C>[N:12]1([C:7]([C:5]2[CH:4]=[N:3][N:2]([CH3:1])[CH:6]=2)=[O:9])[CH2:13][CH2:16][CH2:15]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
CN1N=CC(=C1)C(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
3.32 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCN(CC)CC
|
[Compound]
|
Name
|
2-(1H-benzo[d][1,2,3]triazol-1-yl)-1,1,3,3-tetramethylisouronium tetrafluoroborate
|
|
Quantity
|
2.8 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
475 mg
|
|
Type
|
reactant
|
|
Smiles
|
N1CCC1
|
Step Four
[Compound]
|
Name
|
solid
|
|
Quantity
|
971 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was stirred at RT for 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a colorless solution
|
WAIT
|
Type
|
WAIT
|
|
Details
|
the stirring was continued overnight
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
DMF was partially removed under high vacuum, H2O and 10% NaHCO3 aq. solution
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
were added to the residue
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the compound was extracted with EtOAc
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
After drying over Na2SO4, filtration and concentration under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the crude product was purified by flash chromatography (50 g SiO2—NH2 cartridge; eluent: CH2Cl2/MeOH 95:05)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
More product was isolated from the aqueous phase by full evaporation
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
N1(CCC1)C(=O)C=1C=NN(C1)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
